molecular formula C6H5IN2O4 B1388472 Methyl 5-iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate CAS No. 116393-71-6

Methyl 5-iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate

Cat. No. B1388472
Key on ui cas rn: 116393-71-6
M. Wt: 296.02 g/mol
InChI Key: GPLIKJXNEXUIGI-UHFFFAOYSA-N
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Patent
US08658791B2

Procedure details

Methyl orotate (20.0 g, 118 mmol) was combined with iodine (12.8 g, 50 mmol) and periodic acid (4.8 g, 21 mmol) in methanol (250 mL) and heated at reflux for 20 h. After cooling to ambient temperature, the volatiles were removed by rotary evaporation. The solid residue was slurried in water, collected by filtration, washed well with water and dried under vacuum at 70° C. to provide the title compound (34 g, 97% yield) as a solid. It was used without further purification. MS: m/z=296.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step Two
Quantity
4.8 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Yield
97%

Identifiers

REACTION_CXSMILES
[C:1]([O:11][CH3:12])(=[O:10])[C:2]1[NH:9][C:7](=[O:8])[NH:6][C:4](=[O:5])[CH:3]=1.II.[I:15](O)(=O)(=O)=O>CO>[CH3:12][O:11][C:1]([C:2]1[NH:9][C:7](=[O:8])[NH:6][C:4](=[O:5])[C:3]=1[I:15])=[O:10]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C1=CC(=O)NC(=O)N1)(=O)OC
Step Two
Name
Quantity
12.8 g
Type
reactant
Smiles
II
Step Three
Name
Quantity
4.8 g
Type
reactant
Smiles
I(=O)(=O)(=O)O
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
the volatiles were removed by rotary evaporation
FILTRATION
Type
FILTRATION
Details
collected by filtration
WASH
Type
WASH
Details
washed well with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 70° C.

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1NC(NC(C1I)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 34 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 546.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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